molecular formula C16H9N2Na3O10S3 B12682164 Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 93942-40-6

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12682164
CAS No.: 93942-40-6
M. Wt: 554.4 g/mol
InChI Key: SWMCKJIABYCPRD-UHFFFAOYSA-K
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Description

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye known for its vibrant red color. It is commonly used in various industrial applications, including textiles, leather, and paper dyeing. The compound is characterized by its high solubility in water and its stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate involves a multi-step process. The initial step typically includes the diazotization of 2-aminobenzenesulfonic acid, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction is carried out under acidic conditions, and the resulting product is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually obtained as a crystalline powder, which is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound binds to fibers through ionic and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural features, which confer high solubility and stability. These properties make it particularly suitable for applications requiring consistent performance under varying conditions .

Properties

CAS No.

93942-40-6

Molecular Formula

C16H9N2Na3O10S3

Molecular Weight

554.4 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N2O10S3.3Na/c19-16-14(31(26,27)28)8-9-7-10(29(20,21)22)5-6-11(9)15(16)18-17-12-3-1-2-4-13(12)30(23,24)25;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3

InChI Key

SWMCKJIABYCPRD-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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